5-Hydroxypiperidine-2-carboxylic acid
5-Hydroxypiperidine-2-carboxylic acid
5-hydroxypipecolic acid is a piperidinemonocarboxylic acid that is pipecolic acid with a hydroxy substituent at position 5. It has a role as a metabolite. It derives from a pipecolic acid.
L-trans-5-Hydroxy-2-piperidinecarboxylic acid belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). L-trans-5-Hydroxy-2-piperidinecarboxylic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, L-trans-5-hydroxy-2-piperidinecarboxylic acid is primarily located in the cytoplasm. L-trans-5-Hydroxy-2-piperidinecarboxylic acid participates in a number of enzymatic reactions. In particular, L-trans-5-hydroxy-2-piperidinecarboxylic acid can be biosynthesized from pipecolic acid. L-trans-5-Hydroxy-2-piperidinecarboxylic acid can also be converted into methyl 5-hydroxypiperidine-2-carboxylate. Outside of the human body, L-trans-5-hydroxy-2-piperidinecarboxylic acid can be found in fruits. This makes L-trans-5-hydroxy-2-piperidinecarboxylic acid a potential biomarker for the consumption of this food product.
L-trans-5-Hydroxy-2-piperidinecarboxylic acid belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). L-trans-5-Hydroxy-2-piperidinecarboxylic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, L-trans-5-hydroxy-2-piperidinecarboxylic acid is primarily located in the cytoplasm. L-trans-5-Hydroxy-2-piperidinecarboxylic acid participates in a number of enzymatic reactions. In particular, L-trans-5-hydroxy-2-piperidinecarboxylic acid can be biosynthesized from pipecolic acid. L-trans-5-Hydroxy-2-piperidinecarboxylic acid can also be converted into methyl 5-hydroxypiperidine-2-carboxylate. Outside of the human body, L-trans-5-hydroxy-2-piperidinecarboxylic acid can be found in fruits. This makes L-trans-5-hydroxy-2-piperidinecarboxylic acid a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
13096-31-6
VCID:
VC20997036
InChI:
InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)
SMILES:
C1CC(NCC1O)C(=O)O
Molecular Formula:
C6H11NO3
Molecular Weight:
145.16 g/mol
5-Hydroxypiperidine-2-carboxylic acid
CAS No.: 13096-31-6
Cat. No.: VC20997036
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | 5-hydroxypipecolic acid is a piperidinemonocarboxylic acid that is pipecolic acid with a hydroxy substituent at position 5. It has a role as a metabolite. It derives from a pipecolic acid. L-trans-5-Hydroxy-2-piperidinecarboxylic acid belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). L-trans-5-Hydroxy-2-piperidinecarboxylic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, L-trans-5-hydroxy-2-piperidinecarboxylic acid is primarily located in the cytoplasm. L-trans-5-Hydroxy-2-piperidinecarboxylic acid participates in a number of enzymatic reactions. In particular, L-trans-5-hydroxy-2-piperidinecarboxylic acid can be biosynthesized from pipecolic acid. L-trans-5-Hydroxy-2-piperidinecarboxylic acid can also be converted into methyl 5-hydroxypiperidine-2-carboxylate. Outside of the human body, L-trans-5-hydroxy-2-piperidinecarboxylic acid can be found in fruits. This makes L-trans-5-hydroxy-2-piperidinecarboxylic acid a potential biomarker for the consumption of this food product. |
---|---|
CAS No. | 13096-31-6 |
Molecular Formula | C6H11NO3 |
Molecular Weight | 145.16 g/mol |
IUPAC Name | 5-hydroxypiperidine-2-carboxylic acid |
Standard InChI | InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10) |
Standard InChI Key | RKEYKDXXZCICFZ-UHFFFAOYSA-N |
SMILES | C1CC(NCC1O)C(=O)O |
Canonical SMILES | C1CC([NH2+]CC1O)C(=O)[O-] |
Melting Point | 235°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator